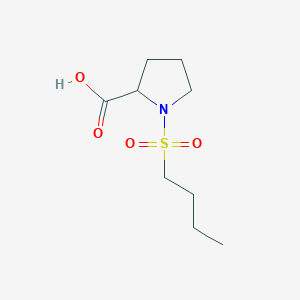

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Description

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine-2-carboxylic acid derivative substituted with a butane-1-sulfonyl group at the nitrogen position. This compound is of interest in medicinal chemistry for its structural features, which may influence pharmacokinetic properties such as solubility and bioavailability .

Properties

IUPAC Name |

1-butylsulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4S/c1-2-3-7-15(13,14)10-6-4-5-8(10)9(11)12/h8H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVGZDWWWLPNFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Reactions Analysis

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: The compound is utilized in proteomics research to study protein structures and functions.

Industry: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 1-(butane-1-sulfonyl)pyrrolidine-2-carboxylic acid with related compounds:

*Calculated based on pyrrolidine-2-carboxylic acid (129.16 g/mol) + butane-1-sulfonyl (121.18 g/mol).

Key Observations:

- Polarity and Solubility: The butane-1-sulfonyl group enhances polarity compared to phenyl or alkyl substituents, likely improving aqueous solubility relative to aromatic analogs (e.g., 1-phenylpyrrolidine-2-carboxylic acid) . However, solubility remains lower than smaller acylated derivatives like 1-(2-methylpropanoyl)pyrrolidine-2-carboxylic acid .

- Molecular Weight: The butane-1-sulfonyl derivative occupies a mid-range molecular weight (~250 g/mol), making it more drug-like compared to bulkier analogs like the trifluoromethylbenzenesulfonyl derivative (323.29 g/mol) .

Structural and Functional Group Comparisons

Sulfonyl vs. Acyl Substituents

- This compound vs.

Sulfonyl vs. Thiol-Containing Analogs

Research Implications

- Drug Design: The butane-1-sulfonyl group balances polarity and lipophilicity, making it a candidate for optimizing central nervous system (CNS) penetration or renal clearance.

Biological Activity

1-(Butane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a compound characterized by a pyrrolidine ring with a butane sulfonyl group and a carboxylic acid moiety, represented by the molecular formula . This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential antiviral properties and interactions with various biological targets.

Chemical Structure and Properties

The unique structure of this compound enhances its solubility and reactivity, making it a valuable building block in organic synthesis. The presence of the sulfonyl group is critical for its biological activity, as it influences the compound's interaction with biological systems.

Antiviral Properties

Research indicates that this compound exhibits significant antiviral activity. It has been shown to inhibit viral replication through mechanisms that remain under investigation. The compound's ability to interfere with viral protein synthesis and assembly has been highlighted in several studies.

Enzyme Inhibition

This compound has also been explored for its role as an enzyme inhibitor. For instance, it demonstrates inhibitory effects on enzymes involved in metabolic pathways, thereby influencing lipid metabolism and potentially aiding in weight management strategies. Specifically, it has been noted for its ability to inhibit ATP citrate lyase, an enzyme crucial for fatty acid synthesis .

Study on Antiviral Activity

A study conducted on the antiviral efficacy of this compound revealed that it significantly reduced viral load in infected cell cultures. The mechanism was attributed to the compound's interference with viral entry and replication stages. The results indicated a dose-dependent response, with higher concentrations yielding more substantial antiviral effects.

Enzyme Interaction Analysis

Another research effort focused on the enzyme inhibition properties of this compound. It was found to effectively inhibit ATP citrate lyase activity in vitro, leading to decreased fatty acid synthesis and increased glycogen production in liver cells. This suggests potential applications in treating obesity and metabolic disorders .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid | Contains a phenyl group instead of butane | Exhibits different biological activity profiles |

| 2-(Butanesulfonyl)glycine | Glycine backbone instead of pyrrolidine | Focuses on amino acid interactions |

| 3-(Butanesulfonyl)proline | Proline ring structure | Different stereochemistry affecting activity |

The sulfonyl group in these compounds plays a crucial role in their solubility and reactivity, impacting their biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.